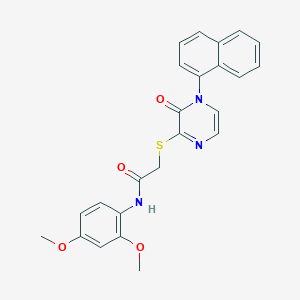

![molecular formula C20H17Cl2NO3 B2650219 1'-(2,4-Dichlorobenzoyl)spiro[chroman-2,4'-piperidin]-4-one CAS No. 877810-95-2](/img/structure/B2650219.png)

1'-(2,4-Dichlorobenzoyl)spiro[chroman-2,4'-piperidin]-4-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1’-(2,4-Dichlorobenzoyl)spiro[chroman-2,4’-piperidin]-4-one is a novel spiro- [chromane-2,4’-piperidin]-4 (3 H )-one derivative . These compounds have been designed and synthesized for their potential anti-tuberculosis (anti-TB) activity against Mycobacterium tuberculosis (Mtb) strain H37Ra .

Synthesis Analysis

The synthetic derivatives of 1’-(2,4-Dichlorobenzoyl)spiro[chroman-2,4’-piperidin]-4-one were confirmed by analytical methods, including 1 H-NMR, 13 C-NMR, and mass spectrometry . The synthesis process involves the use of N-Boc-piperidin-4-one in the presence of pyrrolidine as a base .Molecular Structure Analysis

The molecular structure of these compounds was confirmed using analytical methods such as 1 H-NMR, 13 C-NMR, and mass spectrometry .Chemical Reactions Analysis

The synthetic derivatives of 1’-(2,4-Dichlorobenzoyl)spiro[chroman-2,4’-piperidin]-4-one were evaluated for their anti-tuberculosis (anti-TB) activity against Mycobacterium tuberculosis (Mtb) strain H37Ra . Among all the evaluated compounds, PS08 exhibited significant inhibition with an MIC value of 3.72 μM .Aplicaciones Científicas De Investigación

Pharmacophore Importance

1'-(2,4-Dichlorobenzoyl)spiro[chroman-2,4'-piperidin]-4-one is recognized as a critical pharmacophore, being a structural component in numerous drugs, drug candidates, and various biochemical reagents. Recent advancements in the synthesis of spiro[chromane-2,4'-piperidine]-4(3H)-one-derived compounds highlight their significance in medicinal chemistry, particularly due to their biological relevance and potential in developing new biologically active substances (Ghatpande et al., 2020).

Synthesis and Structural Activity Relationship

The synthesis and structure-activity relationship (SAR) of spiro[isochroman-piperidine] analogs, including this compound variants, have been extensively studied for their inhibitory activity on histamine release from mast cells. These studies emphasize the influence of lipophilicity over the electrostatic character of the 1'-substituent on the compound's biological activity, guiding the design of more effective compounds (Yamato et al., 1981).

Histone Deacetylase (HDAC) Inhibition

Compounds based on the spiro[chromane-2,4'-piperidine] structure, including derivatives of this compound, have been discovered as novel histone deacetylase (HDAC) inhibitors. These inhibitors show potential in treating various cancers by influencing gene expression and cell cycle regulation (Varasi et al., 2011).

Acetyl-CoA Carboxylase (ACC) Inhibition

Spiro[chroman-2,4'-piperidin]-4-one derivatives have been synthesized and evaluated for their in vitro acetyl-CoA carboxylase (ACC) inhibitory activity, which is crucial for fatty acid synthesis. This research is significant for understanding the compound's potential in metabolic-related conditions and diseases (Shinde et al., 2009).

Antimycobacterial Activity

Studies on the atom-economic and stereoselective synthesis of spiro-piperidin-4-ones, including this compound derivatives, have shown significant in vitro and in vivo activity against Mycobacterium tuberculosis, indicating their potential as antimycobacterial agents (Kumar et al., 2008).

Safety and Hazards

Propiedades

IUPAC Name |

1'-(2,4-dichlorobenzoyl)spiro[3H-chromene-2,4'-piperidine]-4-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17Cl2NO3/c21-13-5-6-14(16(22)11-13)19(25)23-9-7-20(8-10-23)12-17(24)15-3-1-2-4-18(15)26-20/h1-6,11H,7-10,12H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCPNDNPIRFIFHG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC12CC(=O)C3=CC=CC=C3O2)C(=O)C4=C(C=C(C=C4)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17Cl2NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

390.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(4As,8aS)-1,3,4,5,6,7,8,8a-octahydropyrano[3,4-c]pyridin-4a-ol;hydrochloride](/img/structure/B2650140.png)

![3-[(Z)-(4-bromo-2-thienyl)methylidene]-1H-indol-2-one](/img/structure/B2650144.png)

![2-thia-5-azabicyclo[2.2.1]heptan-5-yl(1-methyl-3-(thiophen-2-yl)-1H-pyrazol-5-yl)methanone](/img/structure/B2650148.png)

![N-[3-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]-2-oxochromene-3-carboxamide](/img/structure/B2650150.png)

![3-fluoro-N-[5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2650152.png)

![N,N'-((3aR,4R,7R,7aS)-5-bromo-2,2-dimethyl-3a,4,7,7a-tetrahydrobenzo[d][1,3]dioxole-4,7-diyl)dibenzamide (racemic)](/img/structure/B2650156.png)